molecular formula C11H12ClNOS B5769016 2-chloro-4-(1-pyrrolidinylcarbonothioyl)phenol

2-chloro-4-(1-pyrrolidinylcarbonothioyl)phenol

Cat. No. B5769016
M. Wt: 241.74 g/mol
InChI Key: PLOCQAZIZXZKDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-4-(1-pyrrolidinylcarbonothioyl)phenol, also known as PCP, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of protein kinase C (PKC), an enzyme that plays a crucial role in a wide range of cellular processes.

Scientific Research Applications

2-chloro-4-(1-pyrrolidinylcarbonothioyl)phenol has been widely used in scientific research as a tool to study the role of PKC in various cellular processes. It has been used to investigate the mechanism of PKC activation and inhibition, as well as its involvement in signal transduction pathways. This compound has also been used to study the role of PKC in cancer, cardiovascular diseases, and neurological disorders.

Mechanism of Action

2-chloro-4-(1-pyrrolidinylcarbonothioyl)phenol is a potent inhibitor of PKC, which is a family of serine/threonine kinases that play a crucial role in a wide range of cellular processes. PKC is involved in the regulation of cell growth, differentiation, and apoptosis. This compound binds to the catalytic domain of PKC and prevents its activation by blocking the access of substrates to the active site.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. This compound has also been shown to have anti-inflammatory and anti-angiogenic effects. Additionally, this compound has been shown to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

2-chloro-4-(1-pyrrolidinylcarbonothioyl)phenol has several advantages for lab experiments. It is a potent and specific inhibitor of PKC, which makes it a valuable tool for studying the role of PKC in various cellular processes. Additionally, this compound is relatively easy to synthesize and purify, which makes it readily available for research purposes. However, this compound has some limitations for lab experiments. It has been shown to have cytotoxic effects at high concentrations, which can limit its use in some experiments. Additionally, the mechanism of PKC inhibition by this compound is not fully understood, which can make it difficult to interpret some experimental results.

Future Directions

There are several future directions for research on 2-chloro-4-(1-pyrrolidinylcarbonothioyl)phenol. One direction is to investigate the potential of this compound as a therapeutic agent for cancer, cardiovascular diseases, and neurological disorders. Another direction is to explore the mechanism of PKC inhibition by this compound in more detail, which could lead to the development of more potent and specific PKC inhibitors. Additionally, further research is needed to investigate the potential side effects of this compound and to optimize its use in lab experiments.

Synthesis Methods

The synthesis of 2-chloro-4-(1-pyrrolidinylcarbonothioyl)phenol involves the reaction of 2-chloro-4-nitrophenol with pyrrolidine-1-carbodithioic acid. The reaction is carried out in the presence of a reducing agent such as sodium borohydride or zinc dust. The product is then purified by recrystallization from a suitable solvent.

properties

IUPAC Name

(3-chloro-4-hydroxyphenyl)-pyrrolidin-1-ylmethanethione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClNOS/c12-9-7-8(3-4-10(9)14)11(15)13-5-1-2-6-13/h3-4,7,14H,1-2,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLOCQAZIZXZKDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=S)C2=CC(=C(C=C2)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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